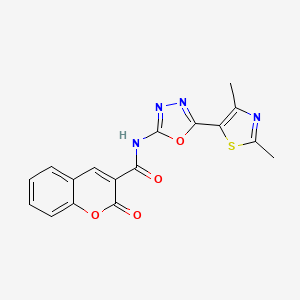
N-(5-(2,4-二甲基噻唑-5-基)-1,3,4-噁二唑-2-基)-2-氧代-2H-色烯-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H12N4O4S and its molecular weight is 368.37. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural complexity, which includes multiple heterocycles (thiazole and oxadiazole), suggests it may interact with various biological targets. The following are key areas of focus:
- Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the chromene structure can enhance antitumor activity, with some derivatives showing IC50 values less than 1 μM against human tumor cells .
- Anticonvulsant Properties : Compounds similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene have been tested for their effectiveness in reducing seizures in animal models. The structure suggests potential efficacy in modulating neuronal excitability .
Biological Studies
The compound's interactions with biological systems are crucial for understanding its therapeutic potential:
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. This interaction may modulate processes like cell proliferation and apoptosis, indicating its potential role in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds can disrupt bacterial virulence factors, potentially leading to new treatments for infections by targeting essential cellular processes.
Industrial Applications
In addition to medicinal uses, N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene may serve as an intermediate in the synthesis of other complex organic molecules or as a reagent in chemical reactions. Its unique properties make it valuable for developing new materials or chemicals in industrial processes.
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
生物活性
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of several functional groups, including:
- Thiazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.
- Oxadiazole Ring : Known for its role in enhancing pharmacological properties.
- Chromene Structure : Provides a scaffold for further modifications and potential therapeutic applications.
Molecular Formula
The molecular formula of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is C20H23N5O4S .
The mechanism of action involves the compound's interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate enzymes involved in various biochemical pathways.
- Receptors : It could modulate receptor activity, leading to altered cellular responses.
Studies indicate that this compound may disrupt critical cellular processes, such as cell proliferation and apoptosis, making it a candidate for further research in treating various diseases .
Antitumor Activity
Research has demonstrated that derivatives of oxadiazole, similar to the target compound, exhibit significant antiproliferative effects against human cancer cell lines. For example:
These findings suggest that structural modifications can enhance antitumor activity.
Antioxidant and Anti-inflammatory Effects
In vitro studies have shown that oxadiazole derivatives exhibit antioxidant properties through radical scavenging assays. The following table summarizes some findings:
Additionally, in vivo studies indicated significant anti-inflammatory effects when tested in carrageenan-induced paw edema models.
Study on Anticancer Activity
A study conducted by Evren et al. (2019) evaluated the anticancer activity of thiazole-containing compounds against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that certain modifications led to enhanced selectivity and potency against cancer cells .
Structure–Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the thiazole ring and their impact on biological activity. For instance, the presence of electron-withdrawing groups significantly enhances the activity of newly synthesized oxadiazole derivatives .
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Preliminary data suggest potential toxicity; however, comprehensive toxicity studies are required to establish safety profiles for future therapeutic applications.
属性
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c1-8-13(26-9(2)18-8)15-20-21-17(25-15)19-14(22)11-7-10-5-3-4-6-12(10)24-16(11)23/h3-7H,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPMVBPKWWHRLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













